D4 vs. D2 Receptor Selectivity: A Quantitative Cross-Study Comparison of PD 168568, L-745870, and FAUC 213
PD 168568 exhibits a D2/D4 selectivity ratio of 209-fold (Ki D2=1842 nM / Ki D4=8.8 nM) [1]. In contrast, the comparator L-745870 exhibits a selectivity ratio of 2233-fold (Ki D2=960 nM / Ki D4=0.43 nM), reflecting a >10-fold higher absolute D4 potency . FAUC 213 exhibits a D2/D4 selectivity ratio of 1545-fold (Ki D2=3400 nM / Ki D4=2.2 nM), positioning its D4 potency intermediate between PD 168568 and L-745870 .
| Evidence Dimension | Binding Affinity (Ki) and Selectivity Ratio (D2/D4) |
|---|---|
| Target Compound Data | Ki(D4)=8.8 nM, Ki(D2)=1842 nM; Ratio=209-fold |
| Comparator Or Baseline | L-745870: Ki(D4)=0.43 nM, Ki(D2)=960 nM; Ratio=2233-fold. FAUC 213: Ki(D4)=2.2 nM, Ki(D2)=3400 nM; Ratio=1545-fold |
| Quantified Difference | PD 168568 D4 potency is ~20-fold lower than L-745870 and ~4-fold lower than FAUC 213; PD 168568 exhibits a substantially smaller D2/D4 selectivity window. |
| Conditions | Radioligand binding assays using recombinant human D4 and D2 receptors expressed in heterologous cell lines |
Why This Matters
The 209-fold D2/D4 selectivity of PD 168568 is sufficient for clean D4 pharmacology in most in vivo models, but its lower absolute D4 potency (8.8 nM) relative to L-745870 (0.43 nM) may make PD 168568 preferable for experiments requiring a less 'driven' D4 blockade.
- [1] Belliotti TR, Brink WA, Kesten SR, Rubin JR, Wustrow DJ, Zoski KT, et al. Isoindolinone enantiomers having affinity for the dopamine D4 receptor. Bioorg Med Chem Lett. 1998;8(12):1499-1502. View Source
